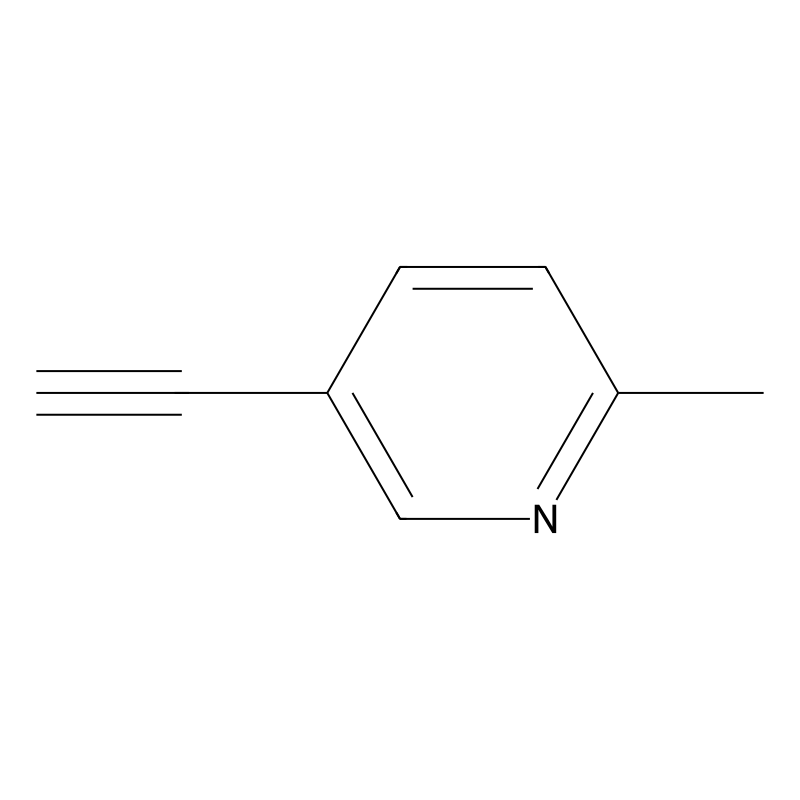

5-Ethynyl-2-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application Summary

The study focused on the flow synthesis of 2-methylpyridines via α-methylation.

Methods of Application

The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines.

Results or Outcomes

Scientific Field

Early Discovery Research

Application Summary

“5-Ethynyl-2-methylpyridine” is provided to early discovery researchers as part of a collection of unique chemicals.

Methods of Application

Results or Outcomes

Scientific Field

Flavors and Fragrances

Application Summary

“5-Ethynyl-2-methylpyridine” might be used in the flavors and fragrances industry

Methods of Application

Results or Outcomes

5-Ethynyl-2-methylpyridine is an organic compound with the molecular formula and a molecular weight of approximately 133.15 g/mol. It features a pyridine ring substituted with an ethynyl group at the 5-position and a methyl group at the 2-position. The compound appears as a yellow to colorless liquid and is characterized by its aromatic properties, which contribute to its reactivity in various chemical processes.

- Homolytic Addition: The compound can undergo homolytic addition reactions with thiols, such as 1-butanethiol and 1-heptanethiol, resulting in products of mono- or di-addition .

- Acid Neutralization: It can neutralize acids in exothermic reactions, forming salts and water, although it may also be incompatible with certain reagents like isocyanates and halogenated organics .

- Electrophilic Substitution: The presence of the ethynyl group can enhance electrophilic substitution reactions due to the electron-withdrawing nature of the triple bond.

Several synthesis methods for 5-Ethynyl-2-methylpyridine have been explored:

- Homogeneous Catalysis: A method involving the use of transition metal catalysts to facilitate the formation from simpler pyridine derivatives.

- Alkyne Coupling: Utilizing alkyne coupling reactions with appropriate substrates can yield this compound effectively.

- From Pyridine Derivatives: Starting from known pyridine derivatives, various functional groups can be introduced through electrophilic substitution or nucleophilic addition reactions.

5-Ethynyl-2-methylpyridine has applications in various fields:

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds.

- Material Science: The compound may be used in developing specialized materials due to its unique structural features.

- Pharmaceuticals: Potential applications in drug development, although specific uses are not well-documented.

Interaction studies involving 5-Ethynyl-2-methylpyridine have primarily focused on its reactivity with thiols and other nucleophiles. These studies indicate that it can form stable adducts through homolytic addition mechanisms, which could have implications for its use in organic synthesis and material science .

5-Ethynyl-2-methylpyridine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylpyridine | Lacks ethynyl group; simpler structure. | |

| 5-Ethyl-2-methylpyridine | Contains an ethyl group instead of ethynyl. | |

| 3-Methyl-4-pyridinamine | Contains amine functionality; different reactivity profile. | |

| 3-Ethynylpyridine | Similar ethynyl group but different position on the ring. |

The unique feature of 5-Ethynyl-2-methylpyridine lies in its specific substitution pattern, which influences its reactivity and potential applications compared to these similar compounds.